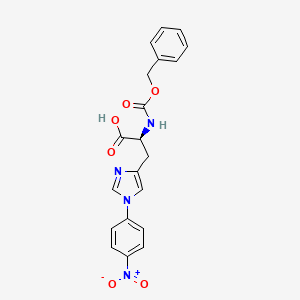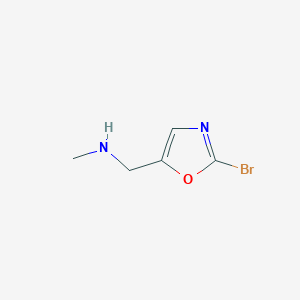
1-(2-Bromooxazol-5-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromooxazol-5-yl)-N-methylmethanamine, with the chemical formula C4H4BrNO2, is a heterocyclic compound. It features an oxazole ring (a five-membered ring containing oxygen and nitrogen) substituted with a bromine atom and a methyl group. This compound has applications in various fields due to its unique structure and reactivity.
Preparation Methods
There are several synthetic routes to prepare 1-(2-Bromooxazol-5-yl)-N-methylmethanamine:
Direct Bromination: One method involves brominating 5-aminooxazole with bromine or a brominating agent. The reaction typically occurs at room temperature or under mild heating conditions.
Substitution Reaction: Another approach is to react 5-aminooxazole with a suitable alkyl bromide (such as methyl bromide) to introduce the methyl group. This substitution reaction can be catalyzed by a base.
Industrial Production: While industrial-scale production methods may vary, the direct bromination or substitution reactions are commonly employed.
Chemical Reactions Analysis
1-(2-Bromooxazol-5-yl)-N-methylmethanamine participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols).
Reduction: Reduction of the oxazole ring can yield the corresponding amine.
Oxidation: Oxidation of the methyl group can lead to the corresponding carboxylic acid or other functional groups.
Common Reagents: Reagents like sodium hydroxide (NaOH), hydrogen peroxide (HO), and reducing agents are often used.
Scientific Research Applications
1-(2-Bromooxazol-5-yl)-N-methylmethanamine finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development due to its unique structure.
Biological Studies: Researchers use it to probe biological pathways or study enzyme inhibition.
Industry: It could be employed in the synthesis of other compounds or materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar heterocyclic structures (such as other oxazoles or brominated derivatives) can be compared to highlight its distinct features.
Properties
Molecular Formula |
C5H7BrN2O |
|---|---|
Molecular Weight |
191.03 g/mol |
IUPAC Name |
1-(2-bromo-1,3-oxazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2O/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3 |
InChI Key |
CXAXPRSWUOICHX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C(O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


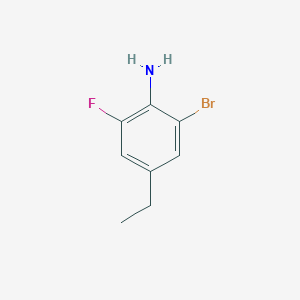
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
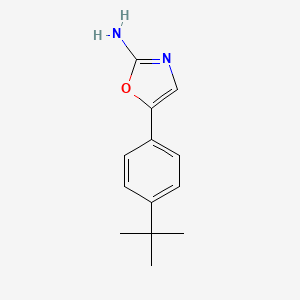
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
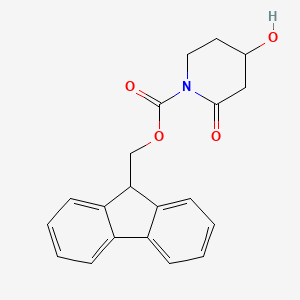
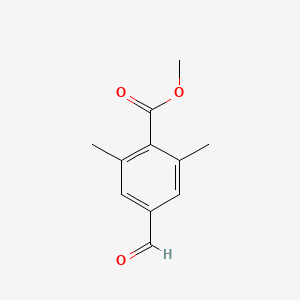
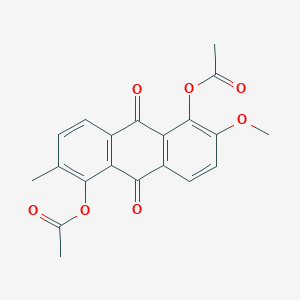
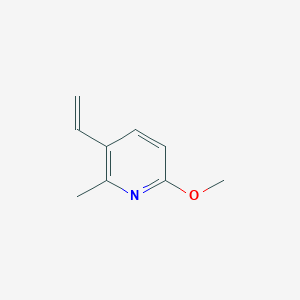
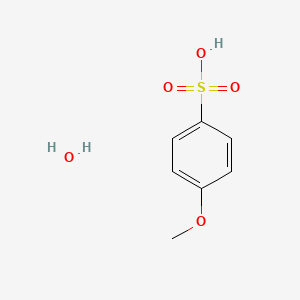
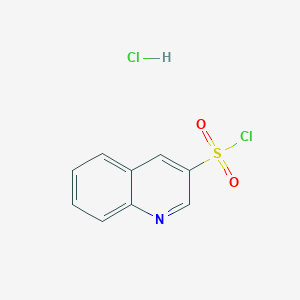
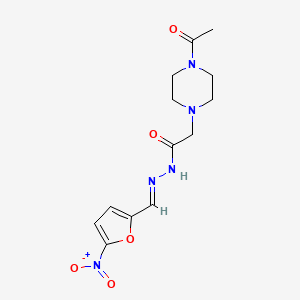
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)
